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molecular formula C4H3F7O B116992 Sevoflurane CAS No. 28523-86-6

Sevoflurane

Cat. No. B116992
M. Wt: 200.05 g/mol
InChI Key: DFEYYRMXOJXZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05679576

Procedure details

A 500 ml reactor was charged with 50 ml of 98% sulfuric acid, 100 g (5 mol) of hydrogen fluoride, and 30 g (1 mol) of paraformaldehyde. This reaction mixture was heated to 65° C. Then, 134 g (0.8 mol) of HFIP was added dropwise, over 2 hr. Vapors generated by the reaction were collected using water. With this, 140 g of crude SEVOFLURANE was obtained.
Name
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[FH:1].[CH2:2]=O.[CH:4]([OH:13])([C:9]([F:12])([F:11])[F:10])[C:5]([F:8])([F:7])[F:6]>S(=O)(=O)(O)O>[CH2:2]([F:1])[O:13][CH:4]([C:9]([F:12])([F:11])[F:10])[C:5]([F:8])([F:7])[F:6]

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
F
Name
Quantity
30 g
Type
reactant
Smiles
C=O
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Name
Type
product
Smiles
C(OC(C(F)(F)F)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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